molecular formula C14H18FNO2 B12594111 [4-(4-Fluorophenyl)azepan-4-yl]acetic acid CAS No. 644982-05-8

[4-(4-Fluorophenyl)azepan-4-yl]acetic acid

Katalognummer: B12594111
CAS-Nummer: 644982-05-8
Molekulargewicht: 251.30 g/mol
InChI-Schlüssel: RZPQGSHMBDNXTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(4-Fluorophenyl)azepan-4-yl]acetic acid is a chemical compound with the molecular formula C14H18FNO2 It is characterized by the presence of a fluorophenyl group attached to an azepane ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)azepan-4-yl]acetic acid typically involves the reaction of 4-fluorobenzylamine with a suitable azepane precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired fluorophenyl-azepane linkage . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(4-Fluorophenyl)azepan-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

[4-(4-Fluorophenyl)azepan-4-yl]acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [4-(4-Fluorophenyl)azepan-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the azepane ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [4-(4-Bromophenyl)azepan-4-yl]acetic acid: Similar structure but with a bromine atom instead of fluorine.

    [4-(4-Chlorophenyl)azepan-4-yl]acetic acid: Contains a chlorine atom instead of fluorine.

    [4-(4-Methylphenyl)azepan-4-yl]acetic acid: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in [4-(4-Fluorophenyl)azepan-4-yl]acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

644982-05-8

Molekularformel

C14H18FNO2

Molekulargewicht

251.30 g/mol

IUPAC-Name

2-[4-(4-fluorophenyl)azepan-4-yl]acetic acid

InChI

InChI=1S/C14H18FNO2/c15-12-4-2-11(3-5-12)14(10-13(17)18)6-1-8-16-9-7-14/h2-5,16H,1,6-10H2,(H,17,18)

InChI-Schlüssel

RZPQGSHMBDNXTL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCNC1)(CC(=O)O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.